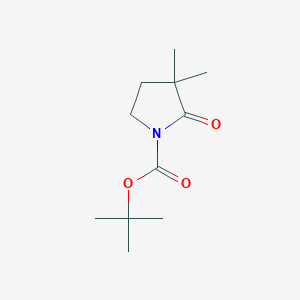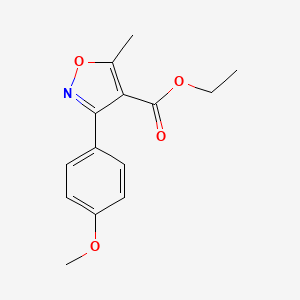
2,6-dichloropyrimidine-4-carbonyl Chloride
Übersicht
Beschreibung
2,6-Dichloropyrimidine-4-carbonyl Chloride is a chemical compound with the CAS Number: 26830-94-4 . It has a molecular weight of 211.43 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 2,6-dichloropyrimidine-4-carbonyl Chloride is 1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,6-Dichloropyrimidine-4-carbonyl Chloride is a liquid at room temperature . It has a melting point of 28-30°C . The compound should be stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Tritiation of Pyrimidines
Pyrimidine derivatives, including 2,6-dichloropyrimidine, have been studied for their ability to undergo tritiation in the presence of aluminum chloride. This process involves the introduction of tritium atoms into the pyrimidine ring, which can be useful for creating labeled compounds in various research applications (Măntescu, Genunche, & Balaban, 1965).
Chemoselective Reactions with Amines
4,6-Dichloro-2-(methylsulfonyl)pyrimidine, a compound related to 2,6-dichloropyrimidine-4-carbonyl chloride, demonstrates chemoselective reactions with amines. This research highlights the potential of these compounds in synthetic chemistry, particularly in the selective displacement of chloride and sulfone groups (Baiazitov et al., 2013).
Heterocyclic Syntheses
The direct synthesis of 4,6-dichloropyrimidines from malonyl chlorides showcases the utility of dichloropyrimidine derivatives in the creation of heterocyclic compounds. This research provides insights into potential applications in the synthesis of complex organic structures (Al-Rawi, David, & Elvidge, 1982).
'Green' Synthesis
An environmentally friendly synthesis route for 2-substituted 4,6-dichloropyrimidines, related to the compound of interest, has been developed. This method avoids the use of highly toxic reactants, demonstrating the potential for safer and more sustainable chemical synthesis processes (Opitz, Sulger, Daltrozzo, & Koch, 2015).
Platinum Complexes Studies
Studies on Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4((1H)-one complexes, which are structurally related to 2,6-dichloropyrimidine derivatives, provide insights into their potential as sensors. These complexes have been found to be sensitive to acids, which could lead to applications in chemical sensing and detection technologies (Zhang, Zhang, Li, & Sun, 2009).
Novel Pyrimidine Derivatives
Research into the creation of new pyrimidine derivatives, including those derived from 2,6-dichloropyrimidine, highlights the compound's role in the development of new chemical entities. These findings can contribute to the expansion of heterocyclic chemistry and its applications in various scientific fields (Laot, Petit, & Zard, 2010).
Chalcogen Derivatives Synthesis
The synthesis of pyrimidine chalcogen derivatives from 2,4-dichloropyrimidine demonstrates the versatility of dichloropyrimidine compounds in producing a variety of chemically interesting and potentially useful materials. These derivatives expand the scope of pyrimidine chemistry and its practical applications (Bhasin, Arora, Mehta, & Klapoetke, 2011).
Ruthenium Complexes and Catalysis
The development of ruthenium complexes using pyridine-2,6-diimine, related to dichloropyrimidine structures, showcases the potential of these compounds in catalysis. These complexes have been demonstrated to be effective in hydrogen transfer reactions, suggesting applications in catalytic processes (Lu, Xu, & Chen, 2009).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2,6-dichloropyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYJCMGJLNVOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452600 | |
| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloropyrimidine-4-carbonyl Chloride | |
CAS RN |
26830-94-4 | |
| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2,6-dichloropyrimidine-4-carbonyl chloride in the context of the research paper?
A1: The research paper highlights the use of 2,6-dichloropyrimidine-4-carbonyl chloride as a key starting material in the synthesis of 4-acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-acyl-6-aryl-2-oxo-2,3-dihydropyrimidines []. Specifically, the compound undergoes a Friedel-Crafts reaction, acting as an electrophile, allowing for the introduction of an acyl group at the 4-position of the pyrimidine ring. This reaction is crucial for constructing the desired pyrimidine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)












